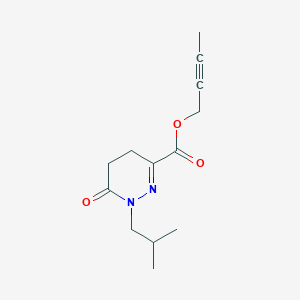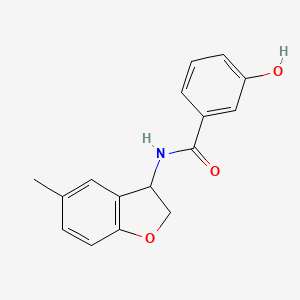![molecular formula C19H18N2O3 B7632677 (2R)-2-methoxy-2-phenyl-N-[(5-phenyl-1,3-oxazol-2-yl)methyl]acetamide](/img/structure/B7632677.png)
(2R)-2-methoxy-2-phenyl-N-[(5-phenyl-1,3-oxazol-2-yl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-methoxy-2-phenyl-N-[(5-phenyl-1,3-oxazol-2-yl)methyl]acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is a derivative of acetamide, which has been extensively studied for its pharmacological properties. In
Applications De Recherche Scientifique
((2R)-2-methoxy-2-phenyl-N-[(5-phenyl-1,3-oxazol-2-yl)methyl]acetamide)-2-methoxy-2-phenyl-N-[(5-phenyl-1,3-oxazol-2-yl)methyl]acetamide has been investigated for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the treatment of pain and fever. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, as it has been shown to have neuroprotective properties. Furthermore, (this compound)-2-methoxy-2-phenyl-N-[(5-phenyl-1,3-oxazol-2-yl)methyl]acetamide has also been investigated for its potential use in cancer therapy, as it has been shown to have cytotoxic effects on cancer cells.
Mécanisme D'action
The mechanism of action of ((2R)-2-methoxy-2-phenyl-N-[(5-phenyl-1,3-oxazol-2-yl)methyl]acetamide)-2-methoxy-2-phenyl-N-[(5-phenyl-1,3-oxazol-2-yl)methyl]acetamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. Additionally, it has been shown to modulate the activity of various neurotransmitters, including dopamine and serotonin, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
(this compound)-2-methoxy-2-phenyl-N-[(5-phenyl-1,3-oxazol-2-yl)methyl]acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the production of prostaglandins and other inflammatory mediators. It has also been shown to have neuroprotective effects by modulating the activity of various neurotransmitters and protecting against oxidative stress. Additionally, it has been shown to have cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ((2R)-2-methoxy-2-phenyl-N-[(5-phenyl-1,3-oxazol-2-yl)methyl]acetamide)-2-methoxy-2-phenyl-N-[(5-phenyl-1,3-oxazol-2-yl)methyl]acetamide in lab experiments is its high purity and yield. This makes it suitable for large-scale synthesis and allows for consistent results. Additionally, its potential therapeutic applications make it a promising candidate for further research. However, one limitation of using (this compound)-2-methoxy-2-phenyl-N-[(5-phenyl-1,3-oxazol-2-yl)methyl]acetamide in lab experiments is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for the research of ((2R)-2-methoxy-2-phenyl-N-[(5-phenyl-1,3-oxazol-2-yl)methyl]acetamide)-2-methoxy-2-phenyl-N-[(5-phenyl-1,3-oxazol-2-yl)methyl]acetamide. One direction is to further investigate its mechanism of action, which may provide insight into its potential therapeutic applications. Additionally, its potential use in cancer therapy should be further explored, as it has shown promising cytotoxic effects on cancer cells. Furthermore, its neuroprotective effects make it a potential candidate for the treatment of neurodegenerative diseases, and further research in this area is warranted. Finally, the synthesis method of (this compound)-2-methoxy-2-phenyl-N-[(5-phenyl-1,3-oxazol-2-yl)methyl]acetamide should be optimized for improved yield and purity, which may facilitate its development as a therapeutic agent.
In conclusion, (this compound)-2-methoxy-2-phenyl-N-[(5-phenyl-1,3-oxazol-2-yl)methyl]acetamide is a chemical compound that has potential therapeutic applications in various scientific research studies. Its synthesis method has been optimized for high yield and purity, and its mechanism of action is believed to involve the inhibition of COX enzymes and modulation of neurotransmitter activity. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects, as well as neuroprotective and cytotoxic effects. Its potential use in cancer therapy and the treatment of neurodegenerative diseases should be further explored, and its synthesis method should be optimized for improved yield and purity.
Méthodes De Synthèse
The synthesis of ((2R)-2-methoxy-2-phenyl-N-[(5-phenyl-1,3-oxazol-2-yl)methyl]acetamide)-2-methoxy-2-phenyl-N-[(5-phenyl-1,3-oxazol-2-yl)methyl]acetamide involves the reaction of 2-methoxy-2-phenylacetic acid with 5-phenyl-2-oxazoline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with N-methylmorpholine-N-oxide (NMO) to yield the desired product. This method has been optimized for high yield and purity, making it suitable for large-scale synthesis.
Propriétés
IUPAC Name |
(2R)-2-methoxy-2-phenyl-N-[(5-phenyl-1,3-oxazol-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-23-18(15-10-6-3-7-11-15)19(22)21-13-17-20-12-16(24-17)14-8-4-2-5-9-14/h2-12,18H,13H2,1H3,(H,21,22)/t18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVNTVYWLSEPLC-GOSISDBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)C(=O)NCC2=NC=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H](C1=CC=CC=C1)C(=O)NCC2=NC=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(2,5-Dimethylfuran-3-yl)sulfonylmorpholin-2-yl]ethanamine;hydrochloride](/img/structure/B7632596.png)
![[1-[(4-Chloro-2-methylphenyl)methylamino]cyclopropyl]methanol](/img/structure/B7632604.png)
![3,4-Dimethyl-5-[1-[4-(trifluoromethoxy)phenyl]ethylsulfinylmethyl]-1,2,4-triazole](/img/structure/B7632608.png)
![3-[(2-Methoxy-5-methylphenyl)methylsulfinylmethyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7632615.png)

![3-fluoro-N,5-dimethyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide](/img/structure/B7632629.png)
![2-[(2-chloro-6-fluorophenyl)sulfonylamino]-N-prop-2-ynylacetamide](/img/structure/B7632630.png)
![3-bromo-2-chloro-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]benzamide](/img/structure/B7632634.png)
![2,5-dimethyl-N-[[4-(oxolan-2-ylmethoxy)phenyl]methyl]-1,2,4-triazol-3-amine](/img/structure/B7632641.png)
![2-[2-(4-fluorophenyl)-1,3-oxazol-4-yl]-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]acetamide](/img/structure/B7632657.png)

![N,1-dimethyl-5-phenyl-N-[2-(2H-tetrazol-5-yl)propyl]pyrazole-4-carboxamide](/img/structure/B7632671.png)
![(2R)-2-methoxy-1-[3-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-1-yl]-2-phenylethanone](/img/structure/B7632692.png)
![1-(4-fluorophenyl)-N,5-dimethyl-N-[2-(2H-tetrazol-5-yl)propyl]pyrazole-3-carboxamide](/img/structure/B7632718.png)